molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No.: B1361397
CAS No.: 6921-28-4
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
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Description

Dipropargylamine is a chemical compound with the molecular formula C6H7N . It is also known by other names such as Di-2-propynylamine, N-2-Propynyl-2-propyn-1-amine, and others . The molecular weight of this compound is 93.13 g/mol .


Synthesis Analysis

N-Substituted dipropargylamines, which are suitable as functionalized linkers for peptide stapling, can be synthesized in one step under mild conditions from commercially available starting materials .


Molecular Structure Analysis

This compound contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Propargylamines, including this compound, have been synthesized using a variety of synthetic strategies, including A3 couplings and C–H functionalization of alkynes . Both racemic and enantioselective approaches have been reported .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 93.13 g/mol, an exact mass of 93.057849228 g/mol, and a monoisotopic mass of 93.057849228 g/mol . It has 1 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond counts . The XLogP3-AA of this compound is 0 .

Scientific Research Applications

Cyclopolymerization and Polymer Chemistry

Dipropargylamine is actively used in cyclopolymerization processes. For instance, its cyclopolymerization with dipropargylammonium bromide, catalyzed by various transition metal catalysts like PdCl2 and Mo-based catalysts, results in high-yield polymers. These polymers exhibit distinctive properties, including high conjugated unsaturation and insolubility in organic solvents, which are of interest in material science and polymer chemistry (Gal & Choi, 1995).

Organic Synthesis and Pharmaceutical Applications

In pharmaceutical research, this compound is utilized in the synthesis of complex molecules. For example, it plays a key role in the synthesis of the HSP90 inhibitor AT13387, used in clinical trials for treating refractory gastrointestinal stromal tumors (GIST). The compound is synthesized via cycloaddition of this compound derivatives, demonstrating its utility in developing novel therapeutic agents (Liang et al., 2014).

Analytical Chemistry and Spectroscopy

This compound is significant in the field of analytical chemistry. For example, its pyrolysis leads to the formation of propargylimine, which was studied using Fourier transform infrared spectrometry and microwave spectroscopy. This research contributes to our understanding of the chemical behavior of this compound under thermal conditions (Hamada et al., 1984).

Catalysis and Chemical Reactions

This compound is also used in catalytic processes. A study demonstrated its use in double A3-coupling of primary amines, catalyzed by gold complexes. This process is important for synthesizing a family of dipropargylamines, revealing its versatility in organic synthesis (Grirrane et al., 2018).

Biochemical Analysis

Biochemical Properties

Dipropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a functionalized linker for peptide stapling, which enhances the pharmacological properties of peptides by increasing their binding affinity, resistance to proteolytic degradation, and cell permeability . This compound interacts with various enzymes and proteins, including those involved in the Cu-catalyzed azide-alkyne cycloaddition reaction, which is crucial for peptide cyclization . These interactions are primarily covalent, forming stable linkages that contribute to the structural rigidity and biological activity of the resulting peptides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the biological activity of stapled peptides, which can inhibit protein-protein interactions and modulate cellular functions . The compound’s ability to increase cell permeability allows it to effectively deliver therapeutic peptides into cells, thereby influencing cell function and signaling pathways. Additionally, this compound’s role in peptide stapling can lead to changes in gene expression by stabilizing peptide structures that interact with DNA or RNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It participates in the Cu-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages that enhance the structural rigidity and biological activity of peptides . This reaction mechanism involves the activation of terminal alkynes and azides, leading to the formation of cyclic peptides with improved pharmacological properties. This compound’s ability to form these stable linkages is crucial for its role in peptide stapling and its subsequent effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the Cu-catalyzed azide-alkyne cycloaddition reaction highlights its involvement in metabolic processes that lead to the synthesis of cyclic peptides. These metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biological activity. The transport and distribution of this compound are crucial for its effective delivery and function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to localize within certain subcellular regions can affect its activity and function, contributing to its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its therapeutic potential .

Properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSODMOUXWISAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219243
Record name Di-2-propynylamine
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Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-28-4
Record name Dipropargylamine
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Record name Dipropargylamine
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Record name Dipropargylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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